molecular formula C7H9BrS2 B14426489 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene CAS No. 81770-77-6

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene

Cat. No.: B14426489
CAS No.: 81770-77-6
M. Wt: 237.2 g/mol
InChI Key: WBTGXODTGXEVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,4-dithiaspiro[44]non-6-ene is a chemical compound characterized by its unique spiro structure, which includes a bromine atom and two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the bromination of 1,4-dithiaspiro[4.4]non-6-ene using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The spiro structure also allows for unique spatial arrangements that can influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is unique due to its specific spiro structure containing both bromine and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry. Its reactivity and potential biological activity set it apart from other similar compounds .

Properties

CAS No.

81770-77-6

Molecular Formula

C7H9BrS2

Molecular Weight

237.2 g/mol

IUPAC Name

8-bromo-1,4-dithiaspiro[4.4]non-8-ene

InChI

InChI=1S/C7H9BrS2/c8-6-1-2-7(5-6)9-3-4-10-7/h5H,1-4H2

InChI Key

WBTGXODTGXEVSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=C1Br)SCCS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.